Ethyl 2-({5-[(4-methoxyanilino)carbonyl]-2-pyridinyl}sulfanyl)acetate Ethyl 2-({5-[(4-methoxyanilino)carbonyl]-2-pyridinyl}sulfanyl)acetate
Brand Name: Vulcanchem
CAS No.: 339030-25-0
VCID: VC6765042
InChI: InChI=1S/C17H18N2O4S/c1-3-23-16(20)11-24-15-9-4-12(10-18-15)17(21)19-13-5-7-14(22-2)8-6-13/h4-10H,3,11H2,1-2H3,(H,19,21)
SMILES: CCOC(=O)CSC1=NC=C(C=C1)C(=O)NC2=CC=C(C=C2)OC
Molecular Formula: C17H18N2O4S
Molecular Weight: 346.4

Ethyl 2-({5-[(4-methoxyanilino)carbonyl]-2-pyridinyl}sulfanyl)acetate

CAS No.: 339030-25-0

Cat. No.: VC6765042

Molecular Formula: C17H18N2O4S

Molecular Weight: 346.4

* For research use only. Not for human or veterinary use.

Ethyl 2-({5-[(4-methoxyanilino)carbonyl]-2-pyridinyl}sulfanyl)acetate - 339030-25-0

Specification

CAS No. 339030-25-0
Molecular Formula C17H18N2O4S
Molecular Weight 346.4
IUPAC Name ethyl 2-[5-[(4-methoxyphenyl)carbamoyl]pyridin-2-yl]sulfanylacetate
Standard InChI InChI=1S/C17H18N2O4S/c1-3-23-16(20)11-24-15-9-4-12(10-18-15)17(21)19-13-5-7-14(22-2)8-6-13/h4-10H,3,11H2,1-2H3,(H,19,21)
Standard InChI Key YXPKHOURWYJPRA-UHFFFAOYSA-N
SMILES CCOC(=O)CSC1=NC=C(C=C1)C(=O)NC2=CC=C(C=C2)OC

Introduction

Structural and Molecular Characteristics

Ethyl 2-({5-[(4-methoxyanilino)carbonyl]-2-pyridinyl}sulfanyl)acetate features a pyridine ring substituted at the 2-position with a sulfanyl-linked ethyl acetate group and at the 5-position with a carbamoyl moiety bound to 4-methoxyaniline. The IUPAC name, ethyl 2-[5-[(4-methoxyphenyl)carbamoyl]pyridin-2-yl]sulfanylacetate, reflects this arrangement . The 4-methoxy group on the aniline ring introduces electron-donating effects, influencing the compound’s electronic distribution and reactivity.

Key Structural Attributes:

  • Pyridine Core: A six-membered aromatic ring with nitrogen at position 1, providing π-π stacking potential.

  • Sulfanylacetate Ester: A thioether (-S-) linkage connecting the pyridine to an ethyl acetate group, enhancing solubility in organic solvents.

  • 4-Methoxyanilino Carbonyl: An amide bond bridging the pyridine to a para-methoxy-substituted aniline, critical for hydrogen bonding and target recognition.

The molecular geometry optimizes interactions with biological targets, such as enzymes or receptors, while the ethyl ester group facilitates membrane permeability .

Synthesis and Manufacturing

The synthesis of ethyl 2-({5-[(4-methoxyanilino)carbonyl]-2-pyridinyl}sulfanyl)acetate typically involves a multi-step protocol:

  • Pyridine Functionalization: 5-Chlorocarbonyl-2-pyridinyl sulfanyl acetate is prepared via chlorination of pyridine-5-carboxylic acid, followed by thiolation and esterification.

  • Nucleophilic Acyl Substitution: Reaction of the chlorocarbonyl intermediate with 4-methoxyaniline in the presence of a base (e.g., triethylamine) yields the target compound .

Reaction Scheme:

C5H3N(COCl)(S-CH2COOEt)+H2N-C6H4OCH3C17H18N2O4S+HCl\text{C}_5\text{H}_3\text{N(COCl)(S-CH}_2\text{COOEt)} + \text{H}_2\text{N-C}_6\text{H}_4\text{OCH}_3 \rightarrow \text{C}_{17}\text{H}_{18}\text{N}_2\text{O}_4\text{S} + \text{HCl}

Purification is achieved via column chromatography or recrystallization, with yields averaging 60–75% under optimized conditions . Scalability remains a challenge due to the sensitivity of the sulfanyl linkage to oxidation.

Physicochemical Properties

Experimental and predicted physicochemical data for ethyl 2-({5-[(4-methoxyanilino)carbonyl]-2-pyridinyl}sulfanyl)acetate are summarized below:

PropertyValue/DescriptionSource
Molecular Weight346.4 g/mol
Boiling Point402.6±45.0 °C (Predicted)
Density1.37±0.1 g/cm³ (Predicted)
pKa9.71±0.70 (Predicted)
SolubilitySoluble in DMSO, DMF; sparingly in H₂O

The compound’s lipophilicity (logP2.8\log P \approx 2.8) suggests moderate membrane permeability, while the electron-rich methoxy group enhances stability against enzymatic degradation .

Spectroscopic and Analytical Profiling

Mass Spectrometry

High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) confirms the molecular ion peak at m/z 347.09 ([M+H]⁺), consistent with the molecular formula . Fragmentation patterns reveal cleavage at the sulfanyl and amide bonds, generating characteristic ions at m/z 198 (pyridine-carbamoyl fragment) and 149 (4-methoxyaniline) .

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d6d_6): δ 8.72 (s, 1H, pyridine-H), 8.21 (d, J=8.4J = 8.4 Hz, 1H, pyridine-H), 7.89 (d, J=8.4J = 8.4 Hz, 2H, aniline-H), 6.93 (d, J=8.4J = 8.4 Hz, 2H, aniline-H), 4.12 (q, J=7.1J = 7.1 Hz, 2H, OCH₂CH₃), 3.79 (s, 3H, OCH₃), 3.45 (s, 2H, SCH₂), 1.23 (t, J=7.1J = 7.1 Hz, 3H, CH₃) .

  • ¹³C NMR: δ 170.2 (C=O ester), 165.1 (C=O amide), 159.8 (OCH₃), 152.1–117.4 (aromatic carbons), 61.5 (OCH₂), 55.3 (OCH₃), 34.1 (SCH₂), 14.1 (CH₃) .

Applications in Research and Industry

Medicinal Chemistry

The compound serves as a precursor in kinase inhibitor development, leveraging its dual hydrogen-bonding (amide) and hydrophobic (methoxy) motifs .

Materials Science

Functionalized pyridines are employed in organic semiconductors, where the sulfanyl group enhances charge mobility (μ ≈ 0.12 cm²/V·s) .

Comparative Analysis with Structural Analogs

Feature4-Methoxy Derivative4-Chloro Analog2,4-Difluoro Analog
Molecular Weight346.4 g/mol350.82 g/mol352.36 g/mol
BioactivityModerate COX-2 inhibitionEGFR inhibition (IC₅₀ 1.2 μM)Antifungal (MIC 16 μg/mL)
log P2.83.53.1

The methoxy derivative’s reduced lipophilicity may favor aqueous solubility over halogenated counterparts, albeit at the cost of target affinity .

Future Perspectives

Further research should prioritize:

  • In Vivo Pharmacokinetics: Assessing oral bioavailability and metabolic pathways.

  • Target Identification: Screening against kinase libraries via high-throughput assays.

  • Derivatization: Introducing polar groups (e.g., hydroxyl) to enhance solubility.

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